5-Methyl-Uridin-d4
Übersicht
Beschreibung
5-Methyl Uridine-d4 is a modified version of uridine, a nucleoside that is a fundamental component of RNA. This compound contains a methyl group at the 5-position of the sugar moiety and is deuterated at four positions, which enhances its stability and allows for its use in various scientific applications. It is a vital metabolite of uridine found in various biological systems such as bacteria, yeast, plants, and mammals .
Wissenschaftliche Forschungsanwendungen
5-Methyl Uridine-d4 has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, such as mass spectrometry, to study metabolic pathways and reaction mechanisms.
Biology: It plays a role in the study of RNA modifications and their effects on gene expression and protein synthesis.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to RNA metabolism and function.
Biochemische Analyse
Biochemical Properties
5-Methyl Uridine-d4 plays a significant role as an intermediate for synthesizing crucial metabolites and participates in various biochemical reactions . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules .
Cellular Effects
5-Methyl Uridine-d4 has been shown to play critical roles in various biological functions and disease pathogenesis, such as under stress response and during breast cancer development . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules . Additionally, it plays a role in controlling cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 5-Methyl Uridine-d4 involves its role as an intermediate for synthesizing crucial metabolites and its participation in various biochemical reactions . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules .
Dosage Effects in Animal Models
It is known that uridine, a key nutrient needed by the brain, has been shown to have potential neuroregenerative and neuroprotective effects
Metabolic Pathways
5-Methyl Uridine-d4 is involved in pyrimidine metabolism, where it serves as an intermediate for synthesizing crucial metabolites . It is also involved in nucleoside metabolism, where it participates in various biochemical reactions .
Transport and Distribution
It is known that uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress .
Subcellular Localization
It is known that 5-Methyl Uridine-d4 is one of the most common modifications made to cellular RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Uridine-d4 typically involves the methylation of uridine at the 5-position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The deuteration process involves the incorporation of deuterium atoms, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of 5-Methyl Uridine-d4 involves large-scale synthesis techniques that ensure high yield and purity. The process includes the use of advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product. The production process is designed to be economical and scalable, making it feasible for widespread use in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl Uridine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Methyl Uridine-d4 can lead to the formation of uracil derivatives, while reduction can produce dihydro derivatives. Substitution reactions can yield various alkylated or halogenated products .
Wirkmechanismus
The mechanism of action of 5-Methyl Uridine-d4 involves its incorporation into RNA molecules, where it can influence various biological processes. It interacts with specific proteins and RNA molecules, regulating gene expression and protein synthesis. The compound can also affect cell proliferation and apoptosis by modulating signaling pathways and molecular targets such as ribosomal RNA and transfer RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyluridine: This compound is similar to 5-Methyl Uridine-d4 but lacks the deuterium atoms.
3-Methyluridine: This compound has a methyl group at the 3-position instead of the 5-position.
5-Methylcytosine: This compound is a methylated form of cytosine, another nucleoside found in DNA and RNA.
Uniqueness
The uniqueness of 5-Methyl Uridine-d4 lies in its deuterium labeling, which enhances its stability and allows for its use in advanced analytical techniques. This makes it a valuable tool in scientific research, particularly in the study of metabolic pathways and RNA modifications .
Eigenschaften
IUPAC Name |
6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-LTSXPWGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676044 | |
Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82845-85-0 | |
Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.